Simcor

Dyslipidemia Niacin tolerability Flushing prophylaxis

Simcor (CAS 1054452-10-6) is a fixed-dose oral combination drug composed of extended-release niacin (ERN, nicotinic acid, vitamin B3) and laropiprant, a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). The combination is designed to leverage the comprehensive lipid-modifying effects of niacin—including reduction of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), and elevation of high-density lipoprotein cholesterol (HDL-C)—while mitigating the vasodilatory flushing that historically limits patient adherence to niacin therapy.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
CAS No. 1054452-10-6
Cat. No. B1242417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimcor
CAS1054452-10-6
SynonymsSimcor
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C25H38O5.C6H5NO2/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;8-6(9)5-2-1-3-7-4-5/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-4H,(H,8,9)/t15-,16-,18+,19+,20-,21-,23-;/m0./s1
InChIKeyWNWXXAPGHTVCDL-OKDJMAGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simcor (CAS 1054452-10-6): Fixed-Dose Extended-Release Niacin and Laropiprant for Lipid Regulation in Research and Therapeutic Settings


Simcor (CAS 1054452-10-6) is a fixed-dose oral combination drug composed of extended-release niacin (ERN, nicotinic acid, vitamin B3) and laropiprant, a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1) [1][2]. The combination is designed to leverage the comprehensive lipid-modifying effects of niacin—including reduction of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), and elevation of high-density lipoprotein cholesterol (HDL-C)—while mitigating the vasodilatory flushing that historically limits patient adherence to niacin therapy [3][4]. Laropiprant achieves this attenuation without altering the lipid-altering efficacy of niacin [5].

Why Simcor (ERN/Laropiprant) Cannot Be Replaced by Unmodified Extended-Release Niacin or Off-Label Adjunctive Therapies


Generic substitution of Simcor (ERN/laropiprant) with unmodified extended-release niacin (ERN) monotherapy fails to address the fundamental barrier to niacin's clinical utility: a high incidence of cutaneous flushing that leads to reduced patient compliance and premature therapy discontinuation [1][2]. Laropiprant is a potent and selective DP1 receptor antagonist (Ki = 0.57 nM for DP1 versus Ki = 2.95 nM for TP) specifically engineered to suppress niacin-induced prostaglandin D2-mediated vasodilation without altering the lipid-modifying pharmacology of niacin [3]. While adjunctive use of aspirin or NSAIDs can partially reduce flushing, this approach requires separate dosing coordination, introduces additional gastrointestinal and bleeding risks, and does not achieve the magnitude of flushing suppression demonstrated with laropiprant coadministration in controlled trials [4]. The fixed-dose combination ensures that laropiprant is present at each niacin dose, enabling a simplified titration regimen (1 g → 2 g daily) that would otherwise be intolerable for many patients due to unmitigated flushing [5].

Quantitative Differentiation of Simcor (ERN/Laropiprant) Relative to ER Niacin Alone, Placebo, and Statin Monotherapy


Flushing Severity Suppression: ERN/Laropiprant Versus ER Niacin Alone (GFSS Metric)

In a randomized controlled trial comparing ERN/laropiprant (ERN/LRPT) 2 g/40 mg with gradually titrated ER niacin (N-ER) alone, patients receiving ERN/LRPT, despite undergoing more rapid niacin dose escalation, reported significantly lower flushing severity as assessed by the validated Global Flushing Severity Score (GFSS). The GFSS scale ranges from 0 (none) to 10 (extreme) [1]. At Week 6 of treatment, the proportion of patients experiencing moderate or greater flushing (GFSS ≥4) was 31.4% with ERN/LRPT versus 56.0% with N-ER [2].

Dyslipidemia Niacin tolerability Flushing prophylaxis

Lipid-Modifying Efficacy: ERN/Laropiprant 2 g Versus Placebo in Dyslipidemic Patients

In a large-scale, multinational, 6-month study of approximately 1,600 dyslipidemic patients, ERN/laropiprant 2 g daily produced significant improvements across multiple lipid and lipoprotein parameters compared with placebo, irrespective of concomitant statin use [1]. Key placebo-adjusted changes at 24 weeks are presented below [2].

Hypercholesterolemia Mixed dyslipidemia Lipid-lowering efficacy

Treatment Compliance and Adherence: ERN/Laropiprant Versus Placebo in Long-Term Outcomes Trial

In the HPS2-THRIVE trial, a large randomized controlled study of 25,673 patients with vascular disease already receiving statin therapy, the addition of ERN/laropiprant 2 g/40 mg daily was evaluated against placebo over a median follow-up of 3.9 years [1]. Treatment compliance, defined as the proportion of scheduled tablets taken, was 77% in the ERN/laropiprant group [2].

Patient adherence Treatment compliance Cardiovascular outcomes

Laropiprant DP1 Receptor Binding Affinity and Selectivity Profile

Laropiprant (MK-0524) demonstrates potent and selective antagonism at the prostaglandin D2 receptor subtype 1 (DP1), the receptor mediating niacin-induced cutaneous vasodilation and flushing. Binding affinity studies reveal a Ki of 0.57 nM for DP1, with approximately 5-fold selectivity over the thromboxane A2 receptor (TP, Ki = 2.95 nM) and no significant activity at EP1, EP2, EP3, EP4, FP, or IP prostanoid receptors .

Prostaglandin D2 receptor DP1 antagonism Target selectivity

Cardiovascular Outcomes: ERN/Laropiprant Plus Statin Versus Statin Alone (HPS2-THRIVE Primary Endpoint)

The HPS2-THRIVE trial evaluated whether adding ERN/laropiprant 2 g/40 mg daily to effective statin-based LDL-C lowering therapy would reduce the risk of major vascular events compared with statin therapy alone [1]. The primary composite endpoint was the first major vascular event (non-fatal myocardial infarction, coronary death, stroke, or arterial revascularization). Over a median follow-up of 3.9 years, the addition of ERN/laropiprant did not significantly reduce the incidence of major vascular events [2].

Cardiovascular outcomes Major vascular events Statin add-on therapy

Targeted Application Scenarios for Simcor (ERN/Laropiprant) Based on Quantitative Evidence


Research Investigating Niacin Tolerability and Adherence Mechanisms in Dyslipidemia Models

ERN/laropiprant serves as an optimal investigational tool for studies requiring sustained high-dose niacin exposure (2 g/day) with minimized confounding from flushing-related attrition. The 77% long-term compliance rate observed in HPS2-THRIVE [1] and the 44% relative reduction in moderate-to-severe flushing versus ER niacin alone [2] enable research protocols that demand durable lipid-modifying intervention without the interpretive noise introduced by differential dropout due to tolerability. This is particularly relevant for in vivo models of atherosclerosis progression or regression where consistent niacin exposure over extended study periods is essential.

Clinical Procurement for Comprehensive Lipid Parameter Optimization in Statin-Intolerant or Statin-Inadequate Patients

In clinical settings where statin monotherapy fails to achieve target HDL-C or triglyceride levels, or where patients are statin-intolerant, ERN/laropiprant offers a procurement rationale based on placebo-adjusted improvements of +20.0% HDL-C, -25.8% triglycerides, and -18.4% LDL-C [3]. The fixed-dose combination eliminates the need for separate laropiprant procurement and reduces the administrative burden of coordinating multiple prescriptions. However, procurement should be restricted to lipid parameter optimization rather than cardiovascular event reduction, as HPS2-THRIVE demonstrated no incremental benefit on major vascular events beyond statin therapy (rate ratio 0.96, P = 0.29) [1].

Comparative Pharmacology Studies of Prostanoid Receptor Antagonism in Vascular Biology

Laropiprant's defined receptor selectivity profile (DP1 Ki = 0.57 nM; TP Ki = 2.95 nM; no activity at EP1-4, FP, IP receptors) makes ERN/laropiprant a valuable reference compound for pharmacological studies examining the role of DP1-mediated PGD2 signaling in vascular function and cutaneous blood flow regulation. Researchers investigating the differential contributions of DP1 versus other prostanoid pathways to vasodilation, flushing, or inflammatory responses can utilize this combination as a selective DP1 antagonist source with established human pharmacokinetic and pharmacodynamic characterization [4].

Post-Hoc and Subgroup Analyses of Lipid-Modifying Consistency Across Diverse Patient Populations

For research programs requiring lipid-modifying agents with validated consistency across heterogeneous patient subgroups, ERN/laropiprant offers pooled data from four Phase III randomized trials demonstrating comparable LDL-C, HDL-C, and triglyceride improvements regardless of gender, race, region, age, statin use, CHD risk status, or baseline lipid levels [5]. This consistency supports its use as a standardized intervention in multicenter trials or real-world evidence studies where predictable, subgroup-independent lipid responses are necessary for statistical power and interpretability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simcor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.